molecular formula C7H9IN2 B2541993 3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole CAS No. 1627721-35-0

3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole

Cat. No.: B2541993
CAS No.: 1627721-35-0
M. Wt: 248.067
InChI Key: UGIYEAXUFCUTFW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole is a high-value, polysubstituted pyrazole derivative designed for advanced heterocyclic and medicinal chemistry research. Its core value lies in the strategic placement of substituents, particularly the iodine atom at the 4-position, which serves as a highly versatile handle for further functionalization via metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Sonogashira couplings . This allows researchers to efficiently create diverse libraries of 3,4,5-trisubstituted pyrazole compounds from a single, common intermediate, significantly accelerating the exploration of structure-activity relationships in drug discovery programs. The cyclopropyl group is a privileged scaffold in medicinal chemistry, often used to improve metabolic stability, alter conformational geometry, and enhance lipophilicity of lead compounds . Pyrazole derivatives are recognized as key pharmacophores in numerous bioactive molecules and are extensively investigated for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties . As such, this compound is an essential synthetic intermediate for researchers developing novel active compounds for the pharmaceutical and agrochemical industries. The compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-4-6(8)7(10-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIYEAXUFCUTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 3 Cyclopropyl 4 Iodo 5 Methyl 1h Pyrazole

General Synthetic Strategies for Pyrazole (B372694) Ring Formation

The pyrazole nucleus is a common motif in pharmacologically active compounds, leading to the development of numerous synthetic strategies for its creation. nih.gov These methods offer versatility in accessing a wide array of substituted pyrazoles.

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most notably the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.combeilstein-journals.org This approach is widely utilized due to the ready availability of the starting materials. mdpi.com The reaction between a hydrazine and a β-dicarbonyl compound is a simple and rapid method for obtaining polysubstituted pyrazoles. mdpi.com

The versatility of this method allows for the synthesis of a variety of substituted pyrazoles by choosing appropriately substituted 1,3-dicarbonyl compounds and hydrazines. mdpi.comresearchgate.net For instance, the reaction of β-diketones with hydrazine derivatives can yield two regioisomers, and the selectivity can often be controlled by the reaction conditions and the nature of the substituents. mdpi.com

Reactant AReactant BProductKey Features
1,3-DiketoneHydrazinePolysubstituted PyrazoleClassic and versatile method. mdpi.combeilstein-journals.org
β-KetoesterHydrazinePyrazolone/PyrazoleCan lead to different products based on conditions.
α,β-Unsaturated KetoneHydrazinePyrazoline (then oxidized to Pyrazole)Provides access to pyrazolines as intermediates. nih.gov

This table provides a summary of common cyclocondensation reactions for pyrazole synthesis.

The 1,3-dipolar cycloaddition reaction is another powerful tool for the synthesis of pyrazole rings. This method typically involves the reaction of a diazo compound with an alkyne. organic-chemistry.org A significant advantage of this approach is the ability to generate the often unstable diazo compounds in situ. The reaction of diazo compounds, generated in situ from N-tosylhydrazones, with alkynes provides a regioselective route to 3,5-disubstituted pyrazoles. organic-chemistry.org This method is valued for its efficiency and the mild conditions under which it can be performed.

Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules like pyrazoles due to their efficiency and atom economy. beilstein-journals.org These reactions involve the combination of three or more starting materials in a single pot to form the final product, which incorporates portions of all the initial reactants. beilstein-journals.org A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. organic-chemistry.org This strategy allows for the rapid generation of a diverse library of substituted pyrazoles.

Flow chemistry has emerged as a valuable technique for the synthesis of pyrazoles, offering advantages in terms of safety, scalability, and reaction control. This methodology involves performing reactions in a continuous stream rather than in a batch reactor. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and selectivity.

Targeted Introduction of Substituents for 3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole

The synthesis of the target molecule requires specific strategies to introduce the cyclopropyl (B3062369) group at the C3 position, the methyl group at the C5 position, and the iodo group at the C4 position. A plausible synthetic route involves the initial formation of 3-cyclopropyl-5-methyl-1H-pyrazole, followed by iodination.

The introduction of a cyclopropyl group at the C3 position of the pyrazole ring is most commonly achieved by utilizing a precursor that already contains this moiety. The Knorr pyrazole synthesis is well-suited for this purpose, employing a 1,3-dicarbonyl compound bearing a cyclopropyl group.

A key intermediate for this strategy is a cyclopropyl-substituted β-diketone, such as 1-cyclopropyl-1,3-butanedione (B49227). The synthesis of such diketones can be accomplished through various organic methodologies. researchgate.netorganic-chemistry.orgresearchgate.net The reaction of this diketone with hydrazine would then lead to the formation of 3-cyclopropyl-5-methyl-1H-pyrazole. The regioselectivity of this reaction is crucial, as the reaction of an unsymmetrical β-diketone with hydrazine can potentially yield two isomeric pyrazoles.

An alternative approach involves the use of cyclopropyl ketones in tandem reactions with hydrazines, which can proceed through a Cloke–Wilson-type rearrangement to form the desired heterocyclic core. acs.org

PrecursorReaction TypeProductNotes
1-Cyclopropyl-1,3-butanedioneCyclocondensation with hydrazine3-Cyclopropyl-5-methyl-1H-pyrazoleA primary and direct route.
Cyclopropyl β-ketoesterCyclocondensation with hydrazineCyclopropyl-pyrazolone intermediateMay require further steps to obtain the desired pyrazole. organic-chemistry.org
Cyclopropyl ketoneTandem reaction with hydrazineSubstituted pyrazoleInvolves rearrangement. acs.org

This table outlines strategies for introducing the cyclopropyl group at the C3 position of the pyrazole ring.

Following the successful synthesis of the 3-cyclopropyl-5-methyl-1H-pyrazole intermediate, the final step is the regioselective introduction of an iodine atom at the C4 position. This is typically achieved through electrophilic iodination. Various iodinating agents and conditions have been developed for the selective iodination of pyrazoles at the C4 position. nih.gov Common reagents include iodine in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). nih.gov The choice of reagent and reaction conditions is critical to ensure high regioselectivity and yield.

Methodologies for Iodine Introduction at C4

The C4 position of the pyrazole ring is electron-rich and thus the most susceptible to electrophilic aromatic substitution. encyclopedia.pub This characteristic is exploited for the introduction of halogen atoms like iodine.

Direct iodination of the pyrazole ring at the C4 position is the most common and straightforward method. This is typically achieved using an electrophilic iodine source. A variety of reagents and conditions have been developed to achieve efficient C4-iodination. mdpi.com

N-Iodosuccinimide (NIS): NIS is a mild and effective reagent for the iodination of pyrazoles. The reaction can be performed in various solvents, including acetonitrile (B52724) or dichloromethane, often at room temperature. mdpi.com

Iodine with an Oxidizing Agent: Molecular iodine (I₂) itself is a weak electrophile. Its reactivity is significantly enhanced in the presence of an oxidizing agent, which converts I₂ to a more potent electrophilic species. Common oxidants include ceric ammonium (B1175870) nitrate (B79036) (CAN), nitric acid, or iodic acid (HIO₃). mdpi.comnih.govgoogle.com The I₂-HIO₃ system in a solvent mixture like AcOH–CCl₄ is known to be highly efficient for the iodination of a wide range of pyrazoles. mdpi.com

Hypervalent Iodine Reagents: Reagents like PhICl₂ in combination with a thiocyanate (B1210189) or selenocyanate (B1200272) source can generate a reactive electrophilic intermediate in situ, which then reacts with the pyrazole ring. beilstein-journals.org

The choice of reagent and conditions often depends on the other substituents present on the pyrazole ring to avoid side reactions. nih.gov

Reagent(s)SubstrateConditionsProductRef
N-Iodosuccinimide (NIS)1-Aryl-3-CF₃-pyrazoleCH₃CN, overnight4-Iodo-1-aryl-3-CF₃-pyrazole nih.gov
I₂ / CAN1-Aryl-3-CF₃-pyrazoleCH₃CN, 80 °C4-Iodo-1-aryl-3-CF₃-pyrazole nih.gov
I₂ / HIO₃Various PyrazolesAcOH–CCl₄4-Iodopyrazole (B32481) mdpi.com
N-Halosuccinimide (NXS)PyrazoleCCl₄ or H₂O4-Halopyrazole researchgate.net

A summary of common electrophilic iodination methods for pyrazoles.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto heterocyclic rings, including pyrazoles. researchgate.netrsc.org This approach avoids the need for pre-functionalized substrates that are required in traditional cross-coupling reactions. rsc.org

In this strategy, a transition metal catalyst, often palladium or copper, activates a C-H bond of the pyrazole ring, allowing for the subsequent coupling with a halogen source. The regioselectivity of the C-H activation can often be controlled by a directing group present on the pyrazole substrate. researchgate.net The Lewis basic N2 atom of the pyrazole ring itself can act as a directing group, guiding the catalyst to functionalize the adjacent C3 or C5 positions. researchgate.net While C5 C-H activation is common, specific ligand and catalyst systems can be developed to target the C4 position for halogenation, representing an advanced alternative to classical electrophilic substitution. acs.org

Approaches for Methyl Group Introduction at C5

The introduction of the C5-methyl group is most frequently accomplished during the initial construction of the pyrazole ring. The Knorr pyrazole synthesis and its variations are the most widely used methods for this purpose. nih.govbeilstein-journals.org

This classical method involves the cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative. nih.gov To install a methyl group at the C5 position (and a cyclopropyl group at C3), a 1-cyclopropyl-3-methyl-1,3-dione or a related β-keto ester like ethyl acetoacetate (B1235776) is required. jmchemsci.com

Specifically, the reaction of ethyl acetoacetate with hydrazine hydrate (B1144303) is a well-established method for producing 3-methyl-5-pyrazolone. jmchemsci.com To build the desired 3-cyclopropyl-5-methyl-1H-pyrazole, one would employ a 1,3-dicarbonyl precursor such as 1-cyclopropylbutane-1,3-dione, which contains both the cyclopropyl and the eventual C5-methyl (as an acetyl group) moieties. Reaction of this dicarbonyl compound with hydrazine would lead to the formation of the desired pyrazole core with the substituents at the correct positions, although regioselectivity can be a challenge that may require specific reaction conditions to control. nih.govnih.gov

Regioselective Synthesis Considerations for this compound

The synthesis of this compound necessitates precise control over the placement of substituents on the pyrazole ring, a concept known as regioselectivity. The primary challenge lies in introducing the iodine atom specifically at the C4 position of the 3-cyclopropyl-5-methyl-1H-pyrazole core.

Direct iodination of a pre-formed 3-cyclopropyl-5-methyl-1H-pyrazole is a common strategy. The regioselectivity of this electrophilic substitution is governed by the electronic properties of the pyrazole ring and the directing effects of the existing cyclopropyl and methyl groups. Generally, the C4 position of the pyrazole ring is the most electron-rich and thus most susceptible to electrophilic attack.

Several iodinating agents can be employed for this purpose. A combination of elemental iodine (I₂) with an oxidizing agent is a frequently used method for the iodination of pyrazoles. nih.govresearchgate.net For instance, ceric ammonium nitrate (CAN) can be used to mediate the iodination with I₂, leading to the desired 4-iodo product in a highly regioselective manner. nih.govresearchgate.net Another effective iodinating agent is N-iodosuccinimide (NIS), which can achieve iodination under acidic conditions, for example, in glacial acetic acid or trifluoroacetic acid. researchgate.net

A contrasting approach involves the lithiation of the pyrazole ring followed by quenching with an iodine source. Treatment of a 1-aryl-3-CF₃-1H-pyrazole with n-butyllithium (n-BuLi) has been shown to result in deprotonation at the C5 position. Subsequent reaction with elemental iodine exclusively yields the 5-iodo derivative. nih.govresearchgate.net This highlights the importance of the chosen methodology in dictating the regiochemical outcome. For the synthesis of the target compound, direct electrophilic iodination would be the preferred route to achieve C4 substitution.

The general synthetic pathway would first involve the construction of the 3-cyclopropyl-5-methyl-1H-pyrazole scaffold. This can be achieved through the condensation of a 1-cyclopropyl-1,3-butanedione with hydrazine. Subsequent regioselective iodination at the C4 position would yield the final product.

Table 1: Reagents for Regioselective Iodination of Pyrazoles

Reagent System Position of Iodination Reference
I₂ / Ceric Ammonium Nitrate (CAN) C4 nih.govresearchgate.net
N-Iodosuccinimide (NIS) / Acid C4 researchgate.net

Advanced Synthetic Techniques Applicable to Pyrazole Compounds

Modern synthetic chemistry offers several advanced techniques that can enhance the efficiency and sustainability of pyrazole synthesis. These methods often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of pyrazole derivatives. dergipark.org.trshd-pub.org.rsmdpi.com This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to a significant acceleration of reaction rates. nih.gov

The synthesis of the pyrazole core, typically achieved by the condensation of a 1,3-dicarbonyl compound with a hydrazine, is well-suited for microwave assistance. For the synthesis of this compound, the initial cyclocondensation step to form 3-cyclopropyl-5-methyl-1H-pyrazole could be performed under microwave irradiation. This would likely reduce the reaction time from hours to minutes and potentially improve the yield. dergipark.org.tr

Furthermore, microwave-assisted protocols have been successfully applied to the synthesis of highly substituted pyrazoles in a one-pot fashion, demonstrating the versatility of this technology. mdpi.com Solvent-free microwave-assisted reactions have also been developed, aligning with the principles of green chemistry. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to Days Minutes
Yield Moderate to Good Often Improved
Energy Consumption High Low

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation is another green chemistry technique that can promote chemical reactions through acoustic cavitation. nih.govnih.govresearchgate.net The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov

Ultrasound has been successfully employed in the synthesis of various pyrazole and pyrazoline derivatives. nih.govnih.govasianpubs.org For instance, the condensation of chalcones with hydrazines to form pyrazolines has been shown to be significantly accelerated under ultrasonic conditions. nih.gov Similarly, the synthesis of substituted pyrazoles from the reaction of 1,3-dicarbonyl compounds with hydrazines can be efficiently carried out using ultrasound, often in shorter reaction times and with higher yields compared to silent (non-sonicated) conditions. nih.gov Solvent-free ultrasound-mediated synthesis of pyrazolones has also been reported, highlighting the environmental benefits of this method. researchgate.net

The application of ultrasound to the synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole could offer advantages in terms of reaction time and yield for the initial cyclocondensation step.

Catalyst-Based Synthetic Approaches

The use of catalysts is fundamental to modern organic synthesis, and the preparation of pyrazoles is no exception. Various catalysts can be employed to facilitate the cyclocondensation reaction and subsequent functionalization steps.

For the formation of the pyrazole ring, both acid and base catalysis are commonly used. The condensation of 1,3-dicarbonyls with hydrazines can be catalyzed by mineral acids or organic acids. Alternatively, base-catalyzed condensations are also effective.

In recent years, metal-based catalysts have gained prominence in pyrazole synthesis. Copper catalysts, for example, have been used for the synthesis of 1,5-disubstituted pyrazoles under ultrasound irradiation. asianpubs.org Nano-ZnO has been shown to be an efficient catalyst for the condensation of ethyl acetoacetate with phenylhydrazine. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are invaluable for the further functionalization of the pyrazole ring. nih.gov For this compound, the iodine atom at the C4 position serves as a handle for introducing a wide variety of substituents through these cross-coupling reactions, thereby enabling the synthesis of a diverse library of derivatives. For example, a Suzuki-Miyaura reaction could be used to introduce an aryl or heteroaryl group at the C4 position, while a Sonogashira coupling would allow for the introduction of an alkynyl group. nih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
1-cyclopropyl-1,3-butanedione
3-cyclopropyl-5-methyl-1H-pyrazole
1-aryl-3-CF₃-1H-pyrazole
4-iodo-1-aryl-3-CF₃-1H-pyrazole
5-iodo-1-aryl-3-CF₃-1H-pyrazole
ethyl acetoacetate

Chemical Reactivity and Mechanistic Investigations of 3 Cyclopropyl 4 Iodo 5 Methyl 1h Pyrazole

Fundamental Reactivity Patterns of Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique electronic distribution and reactivity profile. nih.govchemicalbook.com It is considered a π-excessive aromatic system, which influences its behavior in chemical reactions. nih.gov

The pyrazole scaffold possesses both nucleophilic and electrophilic centers, allowing for a wide range of functionalization reactions. nih.gov The two nitrogen atoms within the ring are key to this duality. One nitrogen atom is a "pyrrole-like" NH group, where the lone pair of electrons is involved in the aromatic sextet, rendering it acidic. nih.govmdpi.com The other is a "pyridine-like" nitrogen, which is sp²-hybridized and has its lone pair in the plane of the ring, making it basic and nucleophilic. nih.govpurkh.com

The carbon atoms of the pyrazole ring also exhibit distinct reactivity. The presence of the two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making them electrophilic and susceptible to attack by nucleophiles. nih.govchemicalbook.comnih.gov Conversely, the C4 position has the highest electron density and is the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. nih.govchemicalbook.comglobalresearchonline.net

Table 1: Reactive Sites of the Pyrazole Ring
PositionCharacterTypical ReactionsRationale
N1 (Pyrrole-like)Nucleophilic (as anion), AcidicDeprotonation, Alkylation, AcylationLone pair contributes to aromaticity; can be deprotonated to form a reactive anion. chemicalbook.commdpi.com
N2 (Pyridine-like)Nucleophilic, BasicProtonation, Coordination to metalsLone pair is available for donation, making this site basic. nih.govijraset.com
C3ElectrophilicNucleophilic attack, Deprotonation with strong baseElectron density is reduced by the adjacent electronegative nitrogen atoms. chemicalbook.comijraset.com
C4NucleophilicElectrophilic Aromatic Substitution (e.g., Halogenation, Nitration)Possesses the highest electron density among the ring carbons. nih.govchemicalbook.com
C5ElectrophilicNucleophilic attackElectron density is reduced by the adjacent electronegative nitrogen atoms. nih.govchemicalbook.com

The presence of both an acidic (pyrrole-like NH) and a basic (pyridine-like N) site grants N-unsubstituted pyrazoles amphoteric properties. nih.govresearchgate.net They can act as acids by donating the proton from the N1 nitrogen, especially in the presence of a base, to form a pyrazolate anion. chemicalbook.commdpi.com This anion is highly reactive towards electrophiles. globalresearchonline.netijraset.com Simultaneously, they can act as bases by accepting a proton at the N2 nitrogen in acidic media, forming a pyrazolium (B1228807) cation. nih.govglobalresearchonline.net This dual reactivity is a cornerstone of pyrazole chemistry, allowing it to adapt to various reaction conditions. nih.govmdpi.com

Prototropic Tautomerism in 3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole

For unsymmetrically substituted pyrazoles like this compound, prototropic tautomerism is a critical consideration. This phenomenon involves the migration of a proton between the two ring nitrogen atoms, leading to an equilibrium between two distinct tautomeric forms. nih.govencyclopedia.pubnumberanalytics.com This equilibrium can significantly influence the compound's reactivity and spectroscopic properties. nih.govmdpi.com The proton exchange is typically an intermolecular process, often mediated by solvent molecules, with a much lower energy barrier than a direct intramolecular transfer. nih.gov

The two possible annular tautomers for this compound are:

Tautomer A: this compound

Tautomer B: 5-cyclopropyl-4-iodo-3-methyl-1H-pyrazole

The position of the tautomeric equilibrium is not random; it is strongly influenced by the electronic nature of the substituents at the C3 and C5 positions. nih.govresearchgate.net Theoretical and experimental studies have established general principles governing this relationship. Electron-donating groups (EDGs) tend to stabilize the tautomer where they are located at the C3 position. nih.gov Conversely, electron-withdrawing groups (EWGs) generally favor the tautomer where they are at the C5 position. researchgate.net

In the case of this compound, both the cyclopropyl (B3062369) and methyl groups are considered electron-donating. The cyclopropyl group can donate electron density through its unique orbital interactions, while the methyl group donates through induction and hyperconjugation. Based on these principles, the tautomer with the electron-donating groups at C3 would be favored. However, with two EDGs, the equilibrium will be influenced by the relative electron-donating strength of each group. DFT calculations on similar systems have shown that the preferential position is often occupied by the most electron-donating substituent. nih.gov The polarity of the solvent also plays a crucial role, with more polar solvents potentially shifting the equilibrium. nih.govnih.gov

Table 2: General Influence of Substituents on Pyrazole Tautomerism
Substituent Type at C3/C5Electronic EffectFavored Tautomer PositionExample Groups
Electron-Donating Group (EDG)Increases electron densityPrefers C3 position nih.govAlkyl (e.g., Methyl, Cyclopropyl), Amino
Electron-Withdrawing Group (EWG)Decreases electron densityPrefers C5 position researchgate.netNitro, Carbonyl, Trifluoromethyl

The study of tautomeric equilibria in pyrazoles relies on a combination of experimental techniques and theoretical calculations. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for investigating tautomerism in solution. mdpi.com In cases of rapid interchange between tautomers on the NMR timescale, time-averaged signals are observed, often leading to broadened peaks for the C3 and C5 carbons. nih.gov By comparing the chemical shifts with those of "fixed" N-substituted derivatives or by using variable-temperature NMR, the position of the equilibrium can be inferred. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can detect distinct monomer bands for different tautomers in the gas phase or in matrix isolation studies, providing insights into the relative stability of each form. mdpi.comresearchgate.net

Theoretical Calculations: Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the relative energies and Gibbs free energies of the possible tautomers. nih.govbeilstein-journals.org These calculations can predict the most stable tautomer in the gas phase and can be adapted to model solvent effects, providing a detailed picture of the tautomeric landscape. nih.govresearchgate.net

Reactivity Modulations by Cyclopropyl, Iodo, and Methyl Substituents

Each substituent on the this compound ring imparts specific modifications to the core reactivity of the pyrazole system.

Iodo Group (Electrophilic Site and Coupling Handle): The iodine atom at the C4 position is the result of an electrophilic substitution, a characteristic reaction for this position. globalresearchonline.netresearchgate.net While iodine is electron-withdrawing through induction, its most significant contribution to the molecule's reactivity is its role as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. sciforum.net The C-I bond provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netnih.gov This makes this compound a valuable building block for the synthesis of more complex molecules. nih.govarkat-usa.org

Table 3: Summary of Substituent Effects on the Reactivity of this compound
SubstituentPositionElectronic EffectImpact on Reactivity
CyclopropylC3/C5Electron-donatingIncreases ring nucleophilicity; influences tautomeric equilibrium.
IodoC4Inductively electron-withdrawingServes as a key site for transition-metal-catalyzed cross-coupling reactions. nih.gov
MethylC5/C3Electron-donating (Inductive/Hyperconjugation)Increases ring nucleophilicity; influences tautomeric equilibrium. researchgate.net

Reactivity at the Iodinated C4 Position

The carbon-iodine bond at the C4 position is the most prominent site of reactivity on the pyrazole ring. The iodine atom serves as an excellent leaving group, enabling a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions and electrophilic substitution processes.

The C4-iodo group makes the pyrazole an ideal substrate for numerous palladium- and copper-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures through the formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. While studies on the specific molecule this compound are not extensively detailed, the reactivity of 4-iodopyrazoles is well-documented and serves as a strong predictive model for its behavior. wikipedia.orgmdpi.com

C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the 4-iodopyrazole (B32481) with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This approach is widely used to introduce aryl or vinyl substituents at the C4 position of the pyrazole core. nih.govhyphadiscovery.com

Sonogashira Coupling: To install an alkyne moiety at the C4 position, the Sonogashira reaction is employed. wikipedia.orgnih.gov This reaction involves the coupling of the 4-iodopyrazole with a terminal alkyne, catalyzed by a complex of palladium and copper(I). wikipedia.org

C-O Bond Formation:

Copper-Catalyzed C-O Coupling: The direct formation of a C-O bond at the C4 position can be achieved through a copper(I)-catalyzed coupling reaction with various alcohols. hyphadiscovery.com Optimized conditions for this transformation on 4-iodopyrazoles often involve using copper(I) iodide (CuI) as the catalyst, a phenanthroline-based ligand, and a base like potassium t-butoxide, with the reaction being effectively promoted by microwave irradiation. hyphadiscovery.comscispace.com

The table below summarizes typical conditions for these key cross-coupling reactions as applied to 4-iodopyrazole substrates.

Reaction NameBond FormedCoupling PartnerTypical CatalystsTypical ConditionsRef
Suzuki-MiyauraC-CBoronic Acid/EsterPd(PPh₃)₄, other Pd complexesBase (e.g., K₂CO₃), Solvent (e.g., THF/H₂O), Heat nih.govhyphadiscovery.com
SonogashiraC-C (alkyne)Terminal AlkynePd(PPh₃)₄, CuIBase (e.g., Et₃N), Solvent (e.g., THF), Heat wikipedia.orgnih.gov
Buchwald-HartwigC-NAminePd complexes with specialized ligandsBase (e.g., NaOtBu), Solvent (e.g., Toluene), Heat
Ullmann-typeC-OAlcoholCuILigand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline), Base (e.g., KOtBu), MW, 130°C hyphadiscovery.comscispace.com

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). mdpi.com The C4 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. researchgate.netnih.govresearchgate.netresearchgate.net The synthesis of this compound itself relies on this inherent reactivity through a direct iodination of the corresponding 3-cyclopropyl-5-methyl-1H-pyrazole precursor.

The iodination is typically achieved using molecular iodine (I₂) in the presence of a mild oxidizing agent, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or nitric acid. wikipedia.orgnih.gov Other effective iodinating systems include N-iodosuccinimide (NIS) in an acidic medium. nih.gov The reaction proceeds via the formation of an electrophilic iodine species (I⁺), which is then attacked by the electron-rich C4 position of the pyrazole ring. This attack forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. Subsequent deprotonation of this intermediate restores the aromaticity of the pyrazole ring, yielding the final 4-iodinated product. nih.govresearchgate.net

Reactivity at the Methylated C5 Position

The methyl group at the C5 position, while generally less reactive than the C4-iodo position, can participate in a range of chemical transformations characteristic of benzylic-like methyl groups on heteroaromatic rings.

Halogenation: Under radical conditions, such as exposure to N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or light), the C5-methyl group can undergo free-radical halogenation to form the corresponding halomethyl derivative. This derivative, such as 5-(chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole, becomes highly reactive toward nucleophilic substitution. acs.org

Oxidation: The methyl group can be oxidized to other functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl group into a carboxylic acid. Milder or more controlled oxidation could potentially yield the corresponding aldehyde or alcohol.

Condensation: The acidic protons of the methyl group can be removed by a strong base, generating a carbanion. This nucleophile can then participate in condensation reactions with electrophiles like aldehydes (e.g., formaldehyde) or ketones. acs.org

Reactivity at the Cyclopropyl-Substituted C3 Position

The cyclopropyl group at the C3 position is a strained three-membered ring that possesses unique electronic properties. wikipedia.org Its bonds have significant p-character, allowing the group to participate in hyperconjugation and stabilize adjacent positive charges. wikipedia.org While the cyclopropyl ring is generally robust, its inherent ring strain (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under specific conditions. beilstein-journals.org

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring can be protonated, leading to a ring-opened carbocation that can be trapped by a nucleophile.

Radical-Mediated Ring Opening: The ring can also be opened via radical pathways. beilstein-journals.org This typically involves the formation of a cyclopropyl-substituted radical, which can rearrange to a more stable, ring-opened homoallylic radical. beilstein-journals.org

Transition Metal-Catalyzed Reactions: Certain transition metals can insert into the C-C bonds of the cyclopropane (B1198618) ring, facilitating various isomerizations or cycloaddition reactions.

In the context of this compound, the cyclopropyl group is generally expected to be stable under many reaction conditions, particularly those used for modifications at the C4 position. However, highly acidic or radical conditions could potentially compromise the integrity of this ring. hyphadiscovery.com

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms provides insight into the reactivity and allows for the prediction of products and optimization of reaction conditions.

Cross-Coupling Reactions: The mechanisms for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira are well-established catalytic cycles. The cycle typically begins with the oxidative addition of the 4-iodopyrazole to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation , where the organic group from the coupling partner (e.g., boronic acid) is transferred to the palladium center. The final step is reductive elimination , where the two organic fragments are coupled to form the product, and the Pd(0) catalyst is regenerated. nih.gov

Electrophilic Substitution: The mechanism for the iodination at C4 involves the attack of the π-electrons of the pyrazole ring on an electrophilic iodine source. This forms a cationic sigma complex (or arenium ion), where the positive charge is delocalized across the ring. nih.gov The loss of a proton from the C4 position then restores aromaticity. The stability of this intermediate dictates the regioselectivity of the reaction, which overwhelmingly favors the C4 position in pyrazoles.

Radical Reactions: Reactions involving the C5-methyl group or the C3-cyclopropyl ring under radical conditions proceed through radical intermediates. For instance, radical halogenation of the methyl group involves an initiation step to generate a halogen radical, a propagation step involving hydrogen abstraction from the methyl group to form a resonance-stabilized pyrazolyl-methyl radical, and a termination step. Ring-opening of the cyclopropyl group under radical conditions involves the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a homoallyl radical intermediate. beilstein-journals.org

Characterization of these transient intermediates is often challenging but can be achieved through a combination of spectroscopic methods under specialized conditions and computational studies.

Theoretical and Computational Chemistry Studies on 3 Cyclopropyl 4 Iodo 5 Methyl 1h Pyrazole

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the geometry and electronic nature of a molecule. Methods like Density Functional Theory (DFT) are employed to optimize the molecular structure, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For 3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole, calculations would reveal a planar five-membered pyrazole (B372694) ring, a common feature of this heterocyclic system. nih.gov

The electronic structure is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov In substituted pyrazoles, the distribution of these orbitals is influenced by the substituents. The cyclopropyl (B3062369) and methyl groups, being electron-donating, would raise the energy of the HOMO, while the electronegative iodine atom would influence both HOMO and LUMO energies.

A comprehensive DFT study would typically be performed at a specific level of theory, such as B3LYP with a basis set like 6-311++G(d,p), to yield the properties summarized in the table below. nih.govnih.gov

PropertyPredicted Value / CharacteristicSignificance
Optimized Geometry Planar pyrazole ring. Standard C-C, C-N, N-N bond lengths.Confirms the stable conformation and provides a basis for further calculations.
HOMO Energy Relatively high due to electron-donating substituents.Indicates susceptibility to electrophilic attack.
LUMO Energy Lowered by the presence of the iodine atom.Relates to the ability to accept electrons.
HOMO-LUMO Gap Moderate gap, suggesting a balance of stability and reactivity.Key descriptor for predicting chemical reactivity and kinetic stability. nih.gov
Dipole Moment Non-zero value, indicating a polar molecule.Influences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Negative potential localized on the pyridine-like nitrogen (N2) and the iodine atom.Predicts sites for electrophilic attack and hydrogen/halogen bonding. nih.gov

Computational Modeling of Tautomeric Preferences and Stability

For 1H-pyrazoles substituted at the 3 and 5 positions, annular tautomerism is a key structural aspect. The hydrogen atom on the pyrazole ring can reside on either of the two nitrogen atoms, leading to two different tautomers. In the case of this compound, the two possible tautomers are:

Tautomer A: this compound

Tautomer B: 5-cyclopropyl-4-iodo-3-methyl-1H-pyrazole

Computational studies are highly effective at predicting the relative stability of these tautomers. By calculating the total electronic energy of the optimized geometry for each form, the more stable tautomer can be identified. nih.gov The stability is influenced by the electronic nature of the substituents at positions 3 and 5. nih.gov

Studies on a variety of 3,5-disubstituted pyrazoles have established general principles:

Electron-donating groups, particularly those donating through π-conjugation or hyperconjugation, tend to stabilize the tautomer where the substituent is at the C3 position. nih.gov

Electron-withdrawing groups generally favor the C5 position. nih.govresearchgate.net

Both the cyclopropyl and methyl groups are considered electron-donating. Therefore, it is necessary to compare their relative electron-donating strengths to predict the preferred tautomer. High-level DFT calculations, incorporating solvent effects using models like the Polarizable Continuum Model (PCM), can provide precise energy differences.

TautomerSubstituentsPredicted Relative StabilityRationale
Tautomer A C3: Cyclopropyl, C5: MethylLikely more stableThe relative electron-donating capabilities of cyclopropyl vs. methyl would determine the final equilibrium. Often, alkyl groups favor the C3 position. nih.gov
Tautomer B C3: Methyl, C5: CyclopropylLikely less stableThe energy difference might be small, leading to a potential equilibrium in solution. nih.gov

Density Functional Theory (DFT) Applications in Reactivity and Regioselectivity Prediction

DFT is a cornerstone for predicting the chemical reactivity and regioselectivity of reactions involving pyrazoles. By analyzing various reactivity descriptors derived from DFT calculations, one can anticipate how the molecule will behave in a chemical reaction, such as N-alkylation or electrophilic substitution. researchgate.netresearchgate.net

Key reactivity descriptors include:

Fukui Functions: These functions indicate the propensity of each atomic site in a molecule to an electrophilic, nucleophilic, or radical attack. For pyrazole derivatives, this can predict which of the two ring nitrogen atoms is more nucleophilic and thus more likely to be alkylated. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. Regions of negative potential (typically colored red) are electron-rich and are the most likely sites for electrophilic attack. For 1H-pyrazoles, the most negative region is consistently found around the sp²-hybridized (pyridine-like) nitrogen atom (N2). nih.gov

HOMO/LUMO Distribution: The spatial distribution of the HOMO indicates the location of the most reactive electrons available for donation to an electrophile.

ParameterPredicted CharacteristicImplication for Reactivity
Most Nucleophilic Site Pyridine-like Nitrogen (N2)Preferred site for alkylation and other electrophilic attacks on the ring nitrogen. researchgate.net
Fukui Function (f⁻) Highest value on the N2 atom.Confirms N2 as the site most susceptible to electrophilic attack.
Ring Reactivity Activated by electron-donating groups.The pyrazole ring itself may undergo electrophilic substitution, although this is less common than N-functionalization.
Regioselectivity High for N-functionalization.Reactions with electrophiles are expected to yield predominantly the N2-substituted product.

Intermolecular Interactions and Self-Association Studies

The way molecules interact with each other in the solid state dictates their crystal structure and physical properties. For 1H-pyrazoles, the dominant intermolecular interaction is hydrogen bonding. nih.gov The N-H group (a hydrogen bond donor) of one molecule interacts with the pyridine-like nitrogen atom (a hydrogen bond acceptor) of a neighboring molecule. This typically leads to the formation of cyclic trimers or catemeric chains in the solid state. fu-berlin.de

In addition to hydrogen bonding, this compound can participate in other significant non-covalent interactions:

Halogen Bonding: The iodine atom introduces the possibility of halogen bonding. The electropositive region on the outer side of the iodine atom (the σ-hole) can interact favorably with a nucleophilic site, such as the N2 atom of another pyrazole molecule (C-I···N) or the π-system of the pyrazole ring. rsc.orgnih.gov

C-H···π Interactions: The hydrogen atoms of the methyl and cyclopropyl groups can interact with the electron-rich face of the pyrazole ring of an adjacent molecule.

Computational methods, such as DFT with dispersion corrections (DFT-D) or Symmetry-Adapted Perturbation Theory (SAPT), can be used to calculate the energies of these different interactions. By analyzing potential dimers and larger clusters, it is possible to predict the most stable crystal packing arrangement and understand the hierarchy of intermolecular forces governing the self-association of the molecule. acs.org

Interaction TypeDonorAcceptorPredicted Significance
Hydrogen Bonding N1-HN2Dominant interaction, leading to self-association into trimers or chains. fu-berlin.de
Halogen Bonding C4-I (σ-hole)N2 or Pyrazole π-systemA significant secondary interaction that influences crystal packing. rsc.org
C-H···π C-H (methyl/cyclopropyl)Pyrazole π-systemWeak, but collectively contributes to lattice stability.

Advanced Applications in Organic Synthesis and Catalysis

3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems primarily from the reactivity of the C-I bond at the 4-position of the pyrazole (B372694) ring. This position is typically susceptible to electrophilic substitution, and the presence of an iodo-substituent opens the door to numerous transition metal-catalyzed cross-coupling reactions. arkat-usa.orgbeilstein-journals.org This allows for the introduction of a wide array of substituents, forming the basis for the synthesis of complex heterocyclic systems.

Construction of Fused Heterocyclic Systems

Substituted pyrazoles are key precursors for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. arkat-usa.orgmdpi.com The this compound scaffold can be elaborated into more complex fused systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other related structures. mdpi.comorganic-chemistry.orgnih.gov

The general strategy involves an initial functionalization at the 4-position via a cross-coupling reaction, followed by subsequent reactions of substituents at the 3 or 5-positions, or the N1-position, to facilitate intramolecular cyclization. For instance, a Suzuki coupling could introduce an ortho-functionalized aryl group at the 4-position. This newly introduced group could then react with a suitable functional group, such as an amino group at the 5-position (if the methyl group were replaced by or converted to it), to form a new fused ring. The synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.gov By first using the 4-iodo functionality to build a complex side chain, novel and diverse fused systems become accessible.

Synthesis of Poly-substituted Heterocyclic Frameworks

The creation of poly-substituted heterocyclic frameworks is crucial for tuning the electronic, steric, and physicochemical properties of molecules, particularly in drug discovery. nih.gov The 4-iodo substituent on the pyrazole ring is an ideal handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. arkat-usa.org Methodologies such as Suzuki, Sonogashira, Negishi, and Buchwald-Hartwig aminations can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. beilstein-journals.orgccspublishing.org.cnresearchgate.net

For example, a Sonogashira coupling reaction between this compound and a terminal alkyne would yield a 4-alkynylpyrazole derivative. researchgate.net Similarly, a Suzuki coupling with an arylboronic acid would produce a 4-arylpyrazole. ccspublishing.org.cn Given the presence of the N-H proton, protection of this group is often necessary before performing cross-coupling reactions to prevent side reactions, as pyrazoles themselves can act as ligands for the transition metal catalysts. arkat-usa.org The N-ethoxyethyl (EtOEt) group is one example of a suitable protecting group for such transformations. researchgate.net

The following table summarizes key cross-coupling reactions applicable to the 4-iodo-pyrazole core for generating poly-substituted frameworks.

Reaction Coupling Partner Catalyst/Conditions Product Type
Suzuki CouplingAryl/Heteroaryl Boronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base4-Aryl/Heteroaryl-pyrazole
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) cocatalyst, Base4-Alkynyl-pyrazole
Negishi CouplingOrganozinc ReagentPd catalyst (e.g., Pd(dppf)Cl₂)4-Alkyl/Aryl-pyrazole
Buchwald-Hartwig AminationAminePd catalyst, Ligand, Base4-Amino-pyrazole
Heck CouplingAlkenePd catalyst, Base4-Alkenyl-pyrazole
Stille CouplingOrganostannanePd catalyst4-Alkyl/Aryl/Vinyl-pyrazole

Role as a Ligand in Homogeneous Catalysis

Pyrazole derivatives are highly effective ligands in coordination chemistry and homogeneous catalysis. researchgate.net Their utility is derived from their flexible design, the presence of two coordinating nitrogen atoms, and the proton-responsive nature of the N-H group in N-unsubstituted pyrazoles. nih.gov

Pyrazole-Based Ligands in Metal-Catalyzed Transformations

The two adjacent nitrogen atoms in the pyrazole ring allow it to coordinate to metal centers in various modes. Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand between two metal centers. The ease of N-functionalization and substitution on the carbon atoms of the pyrazole ring allows for the synthesis of a vast library of ligands with tailored steric and electronic properties. nih.gov These ligands have been used to form complexes with a wide range of transition metals, including cobalt, copper, nickel, and zinc, finding applications in diverse catalytic transformations such as oxidation reactions. researchgate.netresearch-nexus.netnih.gov For instance, cobalt complexes with pyrazole ligands have been shown to be active catalyst precursors for the peroxidative oxidation of cyclohexane. nih.gov

Metal-Ligand Cooperative Reactivity

A key feature of N-unsubstituted pyrazole ligands, such as this compound, is their ability to engage in metal-ligand cooperative reactivity. nih.gov The N-H group is Brønsted acidic and its acidity is enhanced upon coordination to a Lewis acidic metal center. This proton-responsive site can participate directly in chemical transformations by acting as a proton shuttle or by facilitating bond activation.

This cooperation arises from the facile deprotonation of the pyrazole N-H group, which changes its coordination mode from a neutral, lone-pair donating L-type ligand to a monoanionic, covalent X-type ligand. This L-to-X transition can be coupled with other events at the metal center, such as substrate binding or dissociation, creating a low-energy pathway for catalytic cycles. nih.gov Pincer-type ligands that rigidly hold two protic pyrazole units in specific geometries have been instrumental in demonstrating and exploiting this cooperative reactivity in various bond activation processes. nih.gov This bifunctional nature, where the ligand participates in bond-making and bond-breaking steps along with the metal, is a cornerstone of modern catalyst design.

Development of Novel Synthetic Methodologies Utilizing the Compound

The unique structure of this compound makes it a suitable substrate for the application and development of modern synthetic methodologies that aim for higher efficiency, sustainability, and novel reactivity.

Green chemistry approaches, such as microwave-assisted synthesis, have been successfully applied to the preparation of various pyrazole derivatives. mdpi.comrsc.orgrsc.orgresearchgate.net These methods often lead to significantly reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating. dergipark.org.tr For instance, microwave irradiation has been used to accelerate copper-catalyzed coupling reactions of 4-iodopyrazoles with alcohols. nih.gov

Phase-transfer catalysis (PTC) offers another efficient method, particularly for the N-alkylation of pyrazoles. tandfonline.comresearchgate.net This technique, which can sometimes be performed without a solvent, facilitates the reaction between the pyrazole anion and an alkyl halide by transporting the anion into an organic phase where the reaction occurs. tandfonline.comchemistryviews.org The use of ultrasound in conjunction with PTC can further enhance reaction rates.

Furthermore, enzymatic methods are emerging as powerful tools for highly selective transformations. Recently, engineered enzymes have been developed for the N-alkylation of pyrazoles with unprecedented regioselectivity, offering a green alternative to traditional chemical methods. nih.gov

The table below highlights some of these advanced synthetic methods applicable to the modification of the this compound core.

Methodology Transformation Key Advantages
Microwave-Assisted SynthesisCross-coupling, CyclocondensationRapid heating, shorter reaction times, higher yields, improved process control. mdpi.comnih.gov
Phase-Transfer Catalysis (PTC)N-AlkylationMild conditions, high yields, can be performed solvent-free, suitable for various alkylating agents. tandfonline.comresearchgate.net
Ultrasound-Assisted SynthesisN-Alkylation, CyclocondensationEnhanced reaction rates, improved yields, milder conditions.
Enzymatic CatalysisN-AlkylationHigh regioselectivity (>99%), environmentally benign, mild reaction conditions. nih.gov

Concluding Remarks and Future Research Perspectives

Current Gaps and Challenges in the Chemistry of 3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole

A comprehensive review of the scientific literature reveals a significant gap: there is a notable lack of dedicated research focused specifically on this compound. While extensive studies exist for various substituted pyrazoles, including 4-iodopyrazoles and cyclopropyl-pyrazoles, the unique combination of substituents in the title compound remains largely uncharacterized. This presents several challenges and unanswered questions:

Optimized Synthesis: A robust and scalable synthetic route to this compound has not been established. The synthesis of multi-substituted pyrazoles can be challenging, often requiring careful control of reaction conditions to ensure regioselectivity and avoid the formation of isomeric byproducts. beilstein-journals.orgnih.gov Developing an efficient synthesis is the first critical step toward enabling its broader use.

Reactivity and Steric Effects: The influence of the 3-cyclopropyl and 5-methyl groups on the reactivity of the 4-iodo position is unknown. These substituents may exert steric hindrance that could impact the efficiency of subsequent chemical transformations, such as transition metal-catalyzed cross-coupling reactions. Overcoming this potential challenge may require screening various catalysts, ligands, and reaction conditions to achieve optimal yields.

N-H Functionalization and Protection: The presence of an N-H group in the pyrazole (B372694) ring adds a layer of complexity for synthetic applications. This site can compete in reactions targeting the C-I bond, often necessitating the use of protecting groups. researchgate.net The development of selective reaction conditions that tolerate the free N-H or the implementation of efficient protection/deprotection strategies would be a significant challenge to address.

Prospects for Further Academic and Synthetic Exploration

Despite the current gaps, the chemical structure of this compound makes it a highly attractive target for future academic and synthetic research. Its potential as a versatile intermediate is substantial, particularly in the fields of medicinal chemistry and materials science.

Advanced Synthetic Intermediate: The C-I bond is a key functional handle for a wide array of powerful synthetic transformations. researchgate.net This compound is an ideal precursor for creating diverse tetrasubstituted pyrazoles through various transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgunivie.ac.at Future exploration should focus on its application in:

Suzuki-Miyaura Coupling: To introduce aryl and heteroaryl groups.

Sonogashira Coupling: To install alkynyl moieties. nih.gov

Heck and Stille Couplings: To form carbon-carbon bonds with alkenes and organostannanes.

Buchwald-Hartwig Amination: To introduce substituted amine functionalities.

Medicinal Chemistry Applications: Pyrazole derivatives are central to numerous approved pharmaceuticals and are actively investigated for their broad biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govontosight.ainih.gov The cyclopropyl (B3062369) group is also a highly valued substituent in modern drug discovery for its ability to improve metabolic stability and binding affinity. The combination of these features in one molecule makes this compound an excellent starting point for generating libraries of novel compounds for biological screening.

Materials Science and Agrochemicals: Beyond pharmaceuticals, functionalized pyrazoles have found applications as ligands, fluorescent materials, and agrochemicals. nih.govmdpi.com Future research could involve synthesizing derivatives of the title compound and evaluating their photophysical properties or their potential as herbicides or fungicides.

The table below details the chemical compounds discussed in this article.

Q & A

Q. How can the synthesis of 3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity) and sequential functionalization. For example, introducing the cyclopropyl group early can reduce steric hindrance during iodination . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) enhances purity, while monitoring by TLC and NMR ensures intermediate stability. Microwave-assisted synthesis may accelerate cyclopropanation or iodination steps, as seen in analogous pyrazole derivatives .

Q. What spectroscopic techniques are most effective for characterizing the substitution pattern of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify cyclopropyl protons (δ ~0.5–2.0 ppm) and methyl/iodo substituents. 2D NMR (COSY, HSQC) resolves coupling patterns and confirms regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., iodine’s isotopic signature) and detects fragmentation patterns .
  • IR Spectroscopy : Confirms absence of unwanted functional groups (e.g., carbonyls from side reactions) .

Q. Are there established protocols for assessing the stability of this compound under varying conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal Analysis (TGA/DSC) : Determine decomposition temperatures .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photoinstability .
  • Hygroscopicity : Monitor via Karl Fischer titration; use desiccants for long-term storage .

Q. What safety considerations are critical when handling iodinated pyrazole derivatives?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/organic iodide exposure .
  • Waste Disposal : Neutralize iodine-containing residues with sodium thiosulfate before disposal .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound using X-ray diffraction?

  • Methodological Answer :
  • Heavy Atom Effects : The iodine atom’s high electron density can cause absorption errors; mitigate with Mo-Kα radiation and SADABS absorption corrections .
  • Disorder in Cyclopropyl Group : Use SHELXL’s PART instruction to model disorder and refine anisotropic displacement parameters .
  • Validation : Cross-check with Mercury’s void analysis to detect solvent-accessible regions .

Q. How does the steric bulk of the cyclopropyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : Cyclopropane’s rigidity can hinder transmetalation in Suzuki-Miyaura reactions. Strategies include:
  • Ligand Screening : Bulky ligands (e.g., SPhos) improve palladium catalyst turnover .
  • Microwave Activation : Enhances reaction rates by overcoming steric barriers .

Q. How can molecular docking predict the biological activity of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize receptors with pyrazole-binding motifs (e.g., cannabinoid receptors or carbonic anhydrases ).
  • Docking Workflow : Use AutoDock Vina for conformational sampling; validate poses with MD simulations (AMBER/CHARMM). Adjust scoring functions to account for iodine’s van der Waals radius .

Q. What strategies resolve contradictions between NMR and mass spectrometry data?

  • Methodological Answer :
  • Dynamic Effects : Low-temperature NMR (-40°C) can resolve tautomerism or rotameric equilibria not detected by MS .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation pathways .

Q. Can high-throughput crystallography pipelines using SHELX programs expedite structural analysis?

  • Methodological Answer : Yes. SHELXC/D/E automates data reduction, phasing, and refinement for small molecules. Integrate with CCDC’s Mercury for batch processing of isomorphic crystals .

Q. How do substituents at the 4-position (iodo vs. other halogens) affect isomer distribution in pyrazoles?

  • Methodological Answer :
    Iodo’s electron-withdrawing nature increases the stability of certain tautomers. Compare with chloro/bromo analogs via DFT calculations (Gaussian) to map electronic effects . Use NOESY to experimentally validate dominant tautomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.